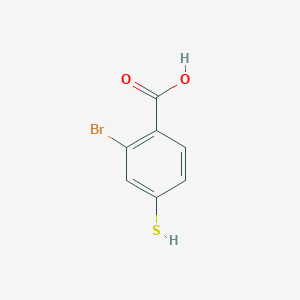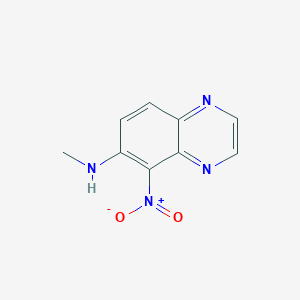
Ácido 2-Bromo-4-mercaptobenzoico
Descripción general
Descripción
2-Bromo-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H5BrO2S. It is characterized by the presence of a bromine atom at the second position and a thiol group at the fourth position on the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and material science .
Aplicaciones Científicas De Investigación
2-Bromo-4-mercaptobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in surface-enhanced Raman scattering (SERS) substrates .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 4-mercaptobenzoic acid (4-mba), has been used as a probe molecule in surface-enhanced raman scattering (sers) studies
Mode of Action
Studies on 4-mba have shown that it interacts with silver nanostructures and cu2o nanospheres, enhancing their sers activity . This interaction results in larger enhancement factors and improved SERS signal uniformity and reproducibility
Biochemical Pathways
In SERS studies, 4-MBA has been shown to interact with silver nanostructures and Cu2O nanospheres, affecting their optical properties
Pharmacokinetics
It’s known that the compound is a solid and is soluble in chloroform, dmso, and methanol . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Studies on 4-mba have shown that it can enhance the sers activity of silver nanostructures and cu2o nanospheres
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-mercaptobenzoic acid. For instance, one study found that the charge-transfer process between a 4-MBA monolayer and TiO2 nanoparticles was affected by pressure
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Bromo-4-mercaptobenzoic acid are not well-documented in the literature. It is known that mercaptobenzoic acids can interact with various biomolecules. For instance, 4-mercaptobenzoic acid has been used as a probe molecule in surface-enhanced Raman scattering (SERS) studies .
Cellular Effects
Mercaptobenzoic acids have been used in the study of biological molecules .
Temporal Effects in Laboratory Settings
It is soluble in chloroform, DMSO, and methanol, and it has a melting point of 188-190°C .
Metabolic Pathways
A study on the degradation of dibenzothiophene, a sulfur-containing aromatic compound, found that 2-mercaptobenzoic acid is an intermediate formed during the degradation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-mercaptobenzoic acid typically involves the bromination of 4-mercaptobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4-mercaptobenzoic acid may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with different functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include alcohols or aldehydes
Comparación Con Compuestos Similares
4-Bromo-2-mercaptobenzoic acid: Similar structure but with different positional isomerism.
2-Bromo-4-sulfanylbenzoic acid: Another name for 2-Bromo-4-mercaptobenzoic acid, emphasizing the thiol group
Uniqueness: 2-Bromo-4-mercaptobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and thiol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
2-bromo-4-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINVQDGXYNJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407786 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7041-50-1 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)





